![molecular formula C36H30B3N3 B108343 Hexaphenylborazine CAS No. 16672-48-3](/img/structure/B108343.png)
Hexaphenylborazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaphenylborazine, also known as B3N3H6, is a boron-containing organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has a hexagonal ring structure with alternating boron and nitrogen atoms, making it an interesting subject for research.
Wirkmechanismus
The mechanism of action of hexaphenylborazine is not fully understood, but it is believed to interact with biological molecules through its boron atoms. It has been shown to have an affinity for certain enzymes and proteins, potentially altering their function.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. It has also been shown to have antibacterial properties and can inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hexaphenylborazine in lab experiments is its stability and ease of synthesis. However, its low solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are numerous potential future directions for research involving hexaphenylborazine, including its use in drug delivery systems, its potential as a catalyst for organic reactions, and its use in the development of new materials. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Hexaphenylborazine can be synthesized through various methods, including the reaction of boron trichloride with ammonia or the reaction of boron tribromide with sodium azide. However, the most common method involves the reaction of triphenylborane with hydrazine hydrate under reflux conditions.
Wissenschaftliche Forschungsanwendungen
Hexaphenylborazine has various potential applications in scientific research, including its use as a precursor for boron nitride nanotubes, a catalyst for organic reactions, and a potential drug delivery system due to its unique structure.
Eigenschaften
CAS-Nummer |
16672-48-3 |
---|---|
Molekularformel |
C36H30B3N3 |
Molekulargewicht |
537.1 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexakis-phenyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C36H30B3N3/c1-7-19-31(20-8-1)37-40(34-25-13-4-14-26-34)38(32-21-9-2-10-22-32)42(36-29-17-6-18-30-36)39(33-23-11-3-12-24-33)41(37)35-27-15-5-16-28-35/h1-30H |
InChI-Schlüssel |
XTKHGXVXAPNGEV-UHFFFAOYSA-N |
SMILES |
B1(N(B(N(B(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
B1(N(B(N(B(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Synonyme |
Hexaphenylborazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.